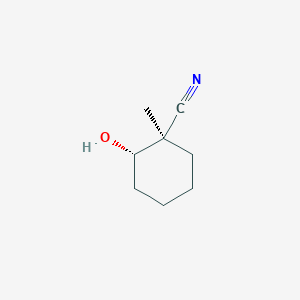
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is a chemical compound with the molecular formula C8H13NO. It is a chiral molecule, meaning it has non-superimposable mirror images, which are important in various chemical and biological processes. This compound is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- typically involves organic synthesis techniques that include chiral synthesis and catalytic methods. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and specific solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, amines, alcohols, and substituted nitriles. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: A simpler analog without the hydroxy and methyl groups.
Cyclopentanecarbonitrile: A similar compound with a five-membered ring instead of a six-membered ring.
Cyclohexyl cyanide: Another analog with a similar structure but different functional groups.
Uniqueness
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is unique due to its chiral nature and specific functional groups, which make it valuable in stereoselective synthesis and as a chiral building block in various chemical and pharmaceutical applications .
Properties
CAS No. |
406909-97-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1R,2S)-2-hydroxy-1-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-8(6-9)5-3-2-4-7(8)10/h7,10H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
GEHDSKKKZZPSQP-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@]1(CCCC[C@@H]1O)C#N |
Canonical SMILES |
CC1(CCCCC1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



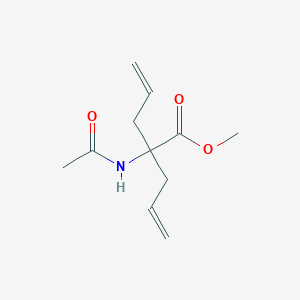
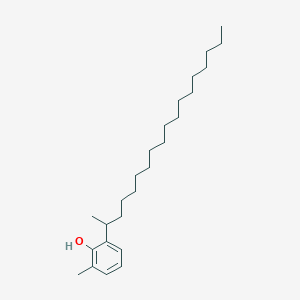

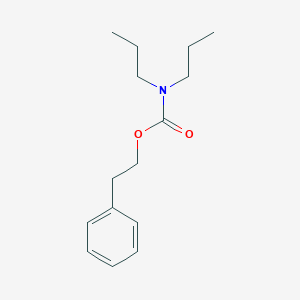
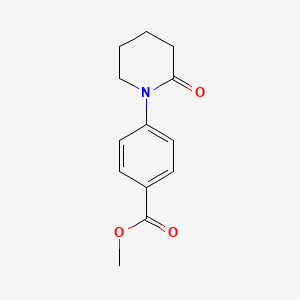
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
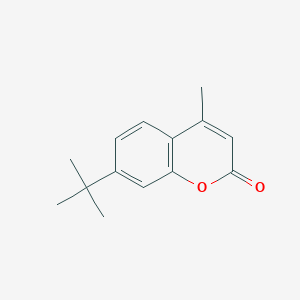
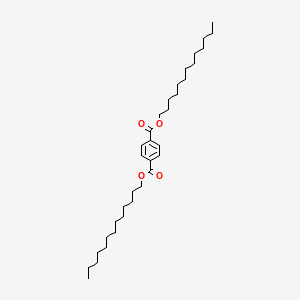
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
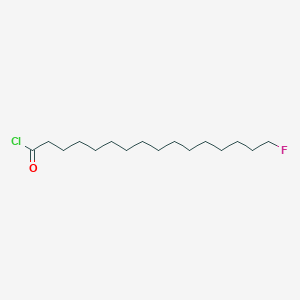
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)

